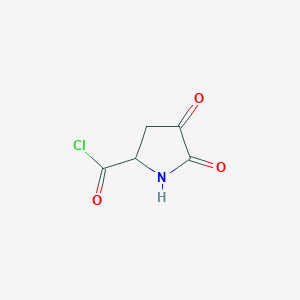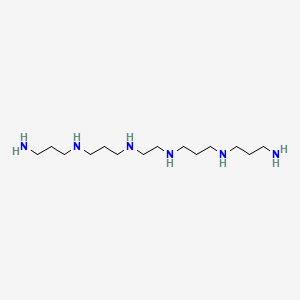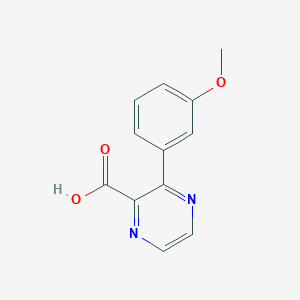
2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the indole ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
Tryptophan: An essential amino acid with various biological functions.
Lysergic acid diethylamide (LSD): A psychoactive compound with neurological effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
52018-89-0 |
|---|---|
Formule moléculaire |
C18H19ClN2 |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-2-amine |
InChI |
InChI=1S/C18H19ClN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3 |
Clé InChI |
MGCXKZBSZFFGLM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








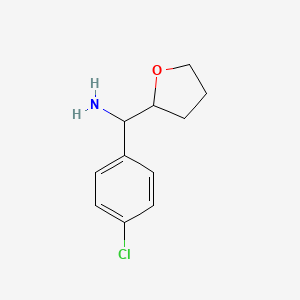
![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)
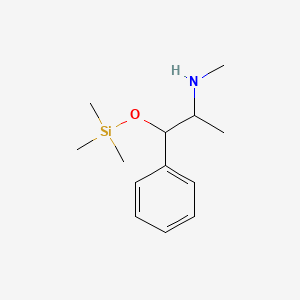

![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
